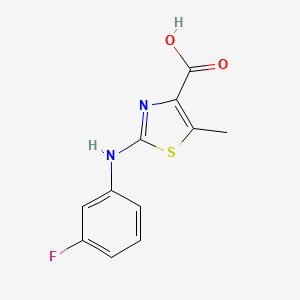

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid

Descripción general

Descripción

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a fluorophenylamino group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Fluorophenylamino Group: The fluorophenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with the thiazole ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the thiazole derivative with carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group (if present) or the thiazole ring, leading to the formation of amines or reduced thiazole derivatives.

Substitution: The fluorophenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced thiazole derivatives.

Substitution: Halogenated or nitrated derivatives of the fluorophenylamino group.

Aplicaciones Científicas De Investigación

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenylamino group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins.

Comparación Con Compuestos Similares

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

2-(3-Bromophenylamino)-5-methylthiazole-4-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.

2-(3-Methylphenylamino)-5-methylthiazole-4-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in 2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve metabolic stability, and increase binding affinity to biological targets compared to other halogen or alkyl-substituted analogs.

Actividad Biológica

2-(3-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid (CAS No. 1550324-73-6) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it an interesting subject for research in medicinal chemistry and pharmacology.

- Molecular Formula : C11H9FN2O2S

- Molecular Weight : 252.26 g/mol

- Structure : The compound includes a thiazole ring, which is known for its involvement in numerous biological activities, including antimicrobial and anti-inflammatory effects.

Antioxidant Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antioxidant activity. These compounds are believed to scavenge free radicals and reduce oxidative stress, contributing to their protective effects against various diseases.

Anti-inflammatory Effects

Thiazole compounds have been shown to possess anti-inflammatory properties. Studies suggest that the administration of thiazole derivatives can lead to a reduction in pro-inflammatory cytokines, thereby alleviating conditions associated with chronic inflammation.

Hypoglycemic Activity

Emerging evidence highlights the potential of thiazole derivatives in managing diabetes mellitus. For instance, similar compounds have demonstrated the ability to lower blood glucose levels and improve insulin sensitivity in animal models of diabetes. This effect is attributed to their antioxidant and anti-inflammatory properties, which may collectively mitigate hyperglycemia and related metabolic disorders .

Study on Hyperglycemia and Insulin Resistance

A notable study investigated the effects of a closely related thiazole derivative on hyperglycemia and insulin resistance in a diabetic rat model. The compound significantly reduced serum glucose levels and improved lipid profiles by decreasing triglycerides and cholesterol levels. Histopathological examinations revealed that treatment with the thiazole derivative restored normal morphology to pancreatic islets, suggesting potential benefits for diabetic patients .

Data Table: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve modulation of key signaling pathways associated with oxidative stress and inflammation. The presence of the fluorine atom in its structure may enhance its binding affinity to biological targets, thus influencing enzymatic activities related to glucose metabolism and inflammatory responses.

Propiedades

IUPAC Name |

2-(3-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWKVOUWHSQNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.